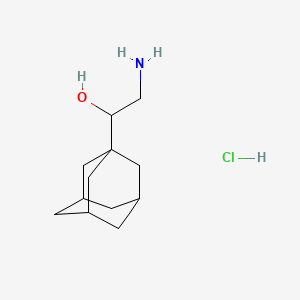
1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid” is likely to be an organic compound containing a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The 2,6-difluorophenyl group suggests the presence of a phenyl ring (a derivative of benzene) with fluorine atoms attached at the 2nd and 6th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely show the triazole ring attached to the phenyl ring via a single bond at the 1-position of the phenyl ring. The carboxylic acid group (-COOH) would be attached at the 4-position of the triazole ring .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form covalent bonds with various electrophiles, or undergo nucleophilic substitution reactions . The presence of the carboxylic acid group also adds to the reactivity of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxylic acid group would likely make this compound acidic. The fluorine atoms might make the compound more lipophilic (fat-soluble), which could affect its solubility and reactivity .Mechanism of Action
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of 2,6-difluoroaniline with ethyl 2-azidoacetate to form 1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-ethylcarboxylate, which is then hydrolyzed to yield the final product.", "Starting Materials": [ "2,6-difluoroaniline", "ethyl 2-azidoacetate", "sodium hydroxide", "water", "ethyl acetate", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2,6-difluoroaniline in ethyl acetate and add ethyl 2-azidoacetate. Stir the mixture at room temperature for 24 hours.", "Step 2: Add water to the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with water and dry over sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain 1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-ethylcarboxylate as a yellow solid.", "Step 4: Dissolve 1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-ethylcarboxylate in hydrochloric acid and reflux for 2 hours.", "Step 5: Cool the reaction mixture and adjust the pH to 7-8 with sodium hydroxide. Extract the product with ethyl acetate and wash the organic layer with water.", "Step 6: Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain 1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid as a white solid." ] } | |
CAS RN |
1039933-75-9 |
Product Name |
1-(2,6-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
Molecular Formula |
C9H5F2N3O2 |
Molecular Weight |
225.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



